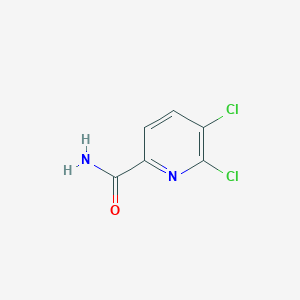

5,6-Dichloropicolinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWCOJDHGJUTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dichloropicolinamide and Analogues

Strategies for Picolinamide (B142947) Synthesis

Amidation Reactions from Picolinic Acid Precursors

A common and direct approach to picolinamides involves the coupling of a picolinic acid derivative with an amine. nih.goviajpr.com This transformation typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Approaches utilizing 5,6-Dichloropicolinic Acid as a Synthon

5,6-Dichloropicolinic acid is a key intermediate for the synthesis of 5,6-Dichloropicolinamide. The conversion of the carboxylic acid to the amide can be achieved through several methods:

Acyl Chloride Formation: A widely used method involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then treated with ammonia to yield the desired picolinamide.

Coupling Reagents: A variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. researchgate.netnih.gov Reagents such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of carboxylic acids. researchgate.net These reagents activate the carboxylic acid in situ, allowing for a direct reaction with an amine.

| Starting Material | Reagent(s) | Product |

| 5,6-Dichloropicolinic Acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | This compound |

| 5,6-Dichloropicolinic Acid | Coupling Agent (e.g., phosphonitrilic chloride), Amine | This compound |

Conversion of Nitriles to Amides

An alternative synthetic route to amides is through the hydrolysis of a nitrile precursor. This method can be particularly useful when the corresponding nitrile is more readily accessible than the carboxylic acid.

Exploration of 5,6-Dichloropicolinonitrile as an Intermediate

The partial hydrolysis of 5,6-Dichloropicolinonitrile can provide this compound. Careful control of the reaction conditions is necessary to prevent over-hydrolysis to the carboxylic acid. An improved method for the selective hydration of nitriles to amides has been described using N,N-disubstituted hydroxylamine, which offers reduced reaction times and improved yields. researchgate.net

| Starting Material | Conditions | Product |

| 5,6-Dichloropicolinonitrile | Controlled hydrolysis (e.g., using N,N-disubstituted hydroxylamine) | This compound |

Direct Functionalization of Pyridine (B92270) Rings

The synthesis of this compound can also be approached by first constructing the picolinamide core and then introducing the chlorine atoms. This strategy relies on regioselective functionalization of the pyridine ring.

Regioselective Chlorination Strategies for 5,6-Positions

The regioselective introduction of chlorine atoms at the 5- and 6-positions of a pyridine ring can be a challenging synthetic step. The reactivity and selectivity of the pyridine ring are influenced by the existing substituents.

One strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, often directing substituents to the 2- and 4-positions. researchgate.net Subsequent deoxygenation can then yield the desired pyridine derivative. researchgate.net However, achieving dichlorination specifically at the 5,6-positions may require specialized conditions or starting materials with appropriate directing groups. The selective chlorination of pyridine derivatives is an area of ongoing research, with various methods being explored to control the position of halogenation. google.comnih.gov

| Strategy | Key Feature |

| Chlorination of substituted pyridines | Existing substituents direct the position of incoming chlorine atoms. |

| Chlorination of pyridine N-oxides | The N-oxide group activates the ring and influences regioselectivity. researchgate.net |

Deprotonation-Based Amidation Methods

Deprotonation strategies in the synthesis of picolinamides often involve the activation of the pyridine ring to facilitate subsequent reactions. In the context of amidation, this can refer to methods where the starting picolinic acid or a related precursor is deprotonated to enhance its reactivity. While direct deprotonation of the carboxylic acid is a fundamental aspect of many amidation reactions, more targeted deprotonation of the pyridine ring can also be employed.

For instance, directed ortho-lithiation is a powerful technique for the functionalization of pyridine rings. researchgate.netmdpi.com This method involves the deprotonation of a C-H bond at a position ortho to a directing group. In the synthesis of picolinamide analogues, a directing group on the pyridine ring can guide a strong base, like lithium tetramethylpiperidine (LiTMP), to selectively remove a proton, creating a carbanion that can then react with an electrophile. mdpi.com While this is more commonly a strategy for ring functionalization, it underscores the utility of deprotonation in manipulating picolinic acid derivatives.

The acidity of the pyridine ring C-H bonds is inherently greater than that of corresponding benzene systems due to the electron-withdrawing nature of the nitrogen atom, making them susceptible to deprotonation by strong lithium amide bases. researchgate.net Theoretical studies using density functional theory (DFT) have explored the mechanisms of deprotonation in picolinic acid, providing insights into the thermodynamics and kinetics of these proton-related reactions. researchgate.net

Advanced Amide Coupling Reagents and Conditions

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis, and numerous advanced reagents have been developed to facilitate this transformation efficiently. hepatochem.comresearchgate.net The synthesis of picolinamides, including this compound, frequently employs these reagents to activate the carboxylic acid moiety of the corresponding picolinic acid precursor. cam.ac.uk

These coupling reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine nucleophile. researchgate.net Common classes of modern coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts. hepatochem.com

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. hepatochem.com To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBT) are often included. hepatochem.comresearchgate.net

Phosphonium Reagents : BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective but generate the carcinogenic byproduct HMPA. Newer reagents like PyAOP have been developed to avoid this issue.

Aminium/Uronium Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and known for fast reaction times with minimal side products. cam.ac.uk

The choice of reagent and conditions depends on the specific substrates and the desired scale of the reaction. semanticscholar.org For instance, the HATU amide coupling procedure is noted for affording picolinamides in good to excellent yields. cam.ac.uk Boron-based reagents, such as B(OCH₂CF₃)₃, have also emerged as effective catalysts for direct amidation, successfully coupling picolinic acid with amino esters in good yields. acs.org

Table 1: Selected Advanced Coupling Reagents for Picolinamide Synthesis

| Reagent Class | Example Reagent | Common Additive | Key Features |

|---|---|---|---|

| Carbodiimide | DCC, DIC | HOBT | Widely applicable, cost-effective. hepatochem.comresearchgate.net |

| Phosphonium | PyBOP | - | High reactivity, avoids HMPA byproduct. |

| Aminium/Uronium | HATU, HBTU | DIEA (Base) | Very efficient, fast reactions, low racemization. cam.ac.uk |

Derivatization Strategies for this compound

Once synthesized, this compound can serve as a scaffold for further chemical modification. Derivatization can occur at two primary sites: the amide moiety and the pyridine ring.

N-Substitution of the Amide Moiety

Modification of the amide nitrogen (N-substitution) introduces structural diversity, which can be crucial for tuning the molecule's properties. Standard synthetic methods for N-alkylation or N-arylation can be applied. These reactions typically involve deprotonation of the N-H bond with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl or aryl halide. The picolinamide moiety itself can act as a directing group in various chemical transformations, highlighting its synthetic utility beyond being a static functional group. researchgate.net

Functionalization of the Pyridine Ring

The two chlorine atoms on the pyridine ring of this compound are key sites for functionalization, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring makes it amenable to such transformations. researchgate.net

Strategies for selective functionalization of dichloropyridines are well-documented. researchgate.net Hindered lithium dialkylamides can promote metallation at positions adjacent to a halogen, which can then be trapped with an electrophile. researchgate.net For instance, 2,5-dichloropyridine can be selectively lithiated at either the C4 or C6 position depending on the base and conditions used. researchgate.net

Transition metal-catalyzed reactions, such as the Suzuki or Stille couplings, are powerful tools for introducing new carbon-carbon bonds at the chlorinated positions. These reactions allow for the substitution of the chlorine atoms with a wide variety of aryl, heteroaryl, or alkyl groups. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, enabling the sequential and selective functionalization of the dichloro-substituted ring. mdpi.comnih.gov

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is crucial for improving efficiency and making the process more viable for large-scale production.

Yield Enhancement Protocols

Improving reaction yields involves the systematic optimization of various parameters. For the amidation step, this includes the screening of different coupling reagents, solvents, bases, and reaction temperatures. researchgate.net

Table 2: Parameters for Optimization in Amide Coupling Reactions

| Parameter | Considerations | Potential Outcome |

|---|---|---|

| Coupling Reagent | Reactivity, cost, side products, and scalability. semanticscholar.org | Higher conversion, cleaner reaction profile. |

| Solvent | Polarity, solubility of reactants, boiling point. | Improved reaction rates and solubility. |

| Base | Strength (pKa), steric hindrance (e.g., DIEA vs. triethylamine). google.com | Minimized side reactions, optimal pH. |

| Temperature | Reaction kinetics vs. reactant/product stability. | Faster reaction vs. reduced decomposition. |

| Workup Procedure | Aqueous washes, extraction, or solid-phase purification. acs.org | Improved purity and isolated yield. |

In molybdenum-catalyzed allylic alkylation reactions, where picolinamide-containing ligands are sometimes used, it has been shown that even subtle changes to the ligand structure, such as creating nonsymmetrical picolinamide/benzamide ligands, can significantly impact reactivity and yield. acs.orgacs.org Furthermore, post-reaction purification is a critical step. Developing efficient workup and isolation protocols, such as employing solid-phase extraction or optimizing crystallization conditions, can significantly enhance the final isolated yield of pure this compound.

Regioselectivity Control

Regioselectivity—the control over the orientation of chemical bond formation—is a critical aspect of synthesizing substituted pyridine rings like the one in this compound. The precise placement of the chloro substituents is fundamental to the compound's identity and is achieved through specific synthetic strategies.

One primary method for achieving regioselectivity in the synthesis of the core picolinic acid structure involves the selective dechlorination of a more heavily halogenated precursor. The electrochemical synthesis of 3,6-dichloropicolinic acid, a direct precursor to this compound, from 3,4,5,6-tetrachloropicolinic acid is a prominent example. This process selectively removes the chlorine atoms at the C4 and C5 positions of the pyridine ring while preserving those at C3 and C6. researchgate.netgoogle.com The reaction is typically carried out in an undivided electrolytic cell. By carefully controlling parameters such as electrolyte pH, temperature, and current density, high regioselectivity is achieved, leading to high yields and purity of the desired dichlorinated product. researchgate.net

Another key strategy for regioselectivity control involves leveraging the inherent chemical properties of the picolinamide group itself. In the synthesis of more complex analogues, the picolinamide moiety can function as an effective directing group in C-H activation reactions. chim.itresearchgate.net The amide group coordinates to a metal catalyst (e.g., cobalt) and directs the functionalization to the ortho C-H bond of a nearby aromatic ring, such as a benzylamine attached to the amide nitrogen. chim.it This approach provides excellent regioselectivity, particularly for meta-substituted substrates, where functionalization occurs at the more sterically accessible ortho position. chim.it This directing-group strategy ensures that new bonds are formed at a predictable location relative to the picolinamide core.

The table below summarizes findings on regioselective control in the synthesis of picolinamide precursors and analogues.

| Precursor/Substrate | Reagents/Conditions | Product | Regioselectivity Outcome | Reference |

| 3,4,5,6-Tetrachloropicolinic Acid | Electrochemical reduction (e.g., Ag cathode, alkaline aqueous solution) | 3,6-Dichloropicolinic Acid | Selective dechlorination at C4 and C5 positions | researchgate.net |

| meta-substituted Benzylamides (Picolinamide derivatives) | Co(OAc)₂·4H₂O catalyst, Ag₂CO₃ oxidant, PivOH additive | Isoindolinone derivatives | C-H activation occurs at the more sterically accessible ortho-C-H bond | chim.it |

| Benzylamides (Picolinamide derivatives) | Co(OAc)₂·4H₂O, KPF₆, PEG-400, O₂ atmosphere | Isoquinolines | Picolinamide group directs annulation via C-H bond activation | researchgate.net |

Isolation and Purification Techniques

The isolation and purification of this compound and its precursors from reaction mixtures are critical for obtaining a product with the required purity. The choice of technique depends on the physical state of the compound (typically a solid), the nature of the impurities, and the scale of the synthesis.

A common initial isolation step for the precursor, 3,6-dichloropicolinic acid, involves precipitation by acidification . Following its synthesis in an alkaline aqueous medium, the reaction mixture is carefully acidified with a mineral acid. google.com This protonates the carboxylate group, significantly reducing the molecule's solubility in water and causing it to precipitate as a solid. The solid product can then be collected by filtration , washed with water to remove residual salts and water-soluble impurities, and dried. google.com

For further purification, crystallization is a widely used and effective method for solid compounds. researchgate.net This technique involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it forms crystals, while impurities tend to remain in the solution (mother liquor). The selection of an appropriate solvent system is crucial for achieving high purity and recovery. researchgate.net

An alternative or complementary technique is extraction . One report on the separation of 3,6-dichloropicolinic acid highlights an extraction-stripping method as being highly effective. researchgate.net This process involves using a solvent to extract the desired compound from the aqueous phase, followed by stripping (back-extraction) into a different aqueous phase under changed pH conditions to purify it from solvent-soluble impurities.

In cases where impurities are difficult to remove by crystallization alone, reslurrying or trituration may be employed. This involves suspending the crude solid in a solvent in which the desired compound is largely insoluble, but the impurities are soluble. researchgate.net Agitating the suspension allows the impurities to dissolve into the solvent, after which the purified solid can be recovered by filtration.

The following table outlines common purification techniques applicable to this compound and its key precursors.

| Technique | Description | Application Example | Reported Outcome | Reference |

| Precipitation & Filtration | The product is insolubilized by changing conditions (e.g., pH) and collected by filtration. | Acidification of the reaction mixture to isolate 3,6-dichloropicolinic acid. | Effective for initial recovery from aqueous synthesis media. | google.comgoogle.com |

| Crystallization | The solid is dissolved in a hot solvent and cooled to form pure crystals, leaving impurities in the solution. | General technique for upgrading the purity of solid intermediates and final products. | Can significantly decrease the burden on the purification of the final product. | researchgate.net |

| Extraction-Stripping | The compound is separated based on its differential solubility between two immiscible liquid phases. | Separation of 3,6-dichloropicolinic acid from its synthesis mixture. | Noted as a more effective method for separation than neutralization-crystallization. | researchgate.net |

| Reslurrying (Trituration) | The solid is washed by stirring it as a suspension in a solvent where the product is insoluble but impurities are soluble. | An alternative to recrystallization for removing certain types of impurities from a solid product. | A viable method for upgrading material when a full recrystallization is not desired. | researchgate.net |

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 5,6 Dichloropicolinamide Derivatives

Rational Design Principles for Dichloropicolinamide Analogues

The rational design of picolinamide (B142947) analogues is often guided by established pharmacophores of known active compounds or by the structural information of the biological target. stonybrookmedicine.edu A common strategy involves a hybrid approach, incorporating the picolinamide scaffold with moieties known to bind to a specific target. nih.gov

For instance, in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, researchers have utilized the known pharmacophoric features of type II kinase inhibitors like Sorafenib as a blueprint. arabjchem.orgtandfonline.com This model typically includes:

A flat heteroaromatic moiety (the picolinamide ring).

A hydrogen bond donor/acceptor region (the amide linker).

A hydrophobic aryl linker.

A distal hydrophobic group that interacts with the allosteric hydrophobic pocket of the kinase. tandfonline.com

By designing picolinamide derivatives that conform to these features, scientists aim to create novel compounds with potent inhibitory activity. nih.gov Another powerful rational design approach is structure-based design, which relies on the co-crystal structure of a lead compound bound to its target protein. In the development of antifungal picolinamides targeting the lipid transfer protein Sec14p, the crystal structure of a lead compound within the protein's binding pocket was used to guide modifications. Van der Waals interaction maps were generated to identify regions where steric clashes might occur and areas where potency could be improved by optimizing interactions within the hydrophobic cleft of the target. nih.gov This approach allows for the precise engineering of analogues to enhance binding affinity and selectivity.

Impact of Halogen Substitution Patterns on Biological Activity

Halogen substitution is a fundamental tool in medicinal chemistry used to modulate a compound's lipophilicity, metabolic stability, and binding interactions. mdpi.com The specific placement and type of halogen can have a profound impact on biological activity.

In the context of picolinamide derivatives, the effect of halogenation is highly dependent on the specific biological target and the position of the substitution. For example, in a study of antifungal picolinamides targeting Sec14p, halogen substitutions (Cl, Br) on the picolinamide ring itself were found to be unfavorable and did not enhance inhibitory activity. nih.gov Conversely, a fluorine atom at the meta-position of a separate phenyl ring (not the picolinamide ring) within the same series of compounds contributed favorably to activity through increased hydrophobicity. nih.gov

While direct SAR studies on the 5,6-dichloro substitution pattern on the picolinamide core are not widely published, related scaffolds provide insight. Studies on benzimidazole (B57391) derivatives, for instance, have utilized a 5,6-dichloro substitution pattern to enhance antiproliferative and kinase inhibitory activity. researchgate.netnih.govnih.gov Similarly, for purine (B94841) analogues, 2,6-dichloropurine (B15474) derivatives showed the most potent antiproliferative activity against several cancer cell lines, highlighting the importance of chloro-substituents for activity in that scaffold. mdpi.com These examples suggest that the electron-withdrawing nature and steric bulk of the dichloro pattern on an aromatic ring can be a critical determinant of biological activity, likely by influencing key interactions within a target's binding site.

A study on N-(2-Aminophenyl)picolinamide derivatives noted that fluorine substitution can increase electronegativity and metabolic stability compared to non-halogenated analogues. This underscores the multifaceted role of halogens in optimizing drug candidates.

Elucidation of Key Pharmacophoric Features

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response". researchgate.net Identifying these key features is crucial for designing new, structurally diverse compounds with desired biological activity.

Pharmacophore models for various classes of inhibitors that incorporate a picolinamide or a related core have been developed. For potent c-Met kinase inhibitors, a successfully generated pharmacophore model consisted of four key features:

Two hydrogen-bond acceptors.

One hydrophobic feature.

One aromatic ring feature. researchgate.net

In the development of potentiators for the F508del mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), docking studies revealed that the picolinamide group of one active compound was uniquely responsible for making key contacts with the phenylalanine 931 residue of the protein. mdpi.com

For antifungal compounds targeting Sec14p, SAR studies elucidated several critical pharmacophoric elements. The carboxyl oxygen of the picolinamide's carboxamide group was found to be essential for activity, contributing to the polar environment of the binding site. nih.gov The amide nitrogen also played a role in polarity. These features, combined with specific hydrophobic rings, define the pharmacophore for this class of inhibitors.

These examples demonstrate how a combination of computational modeling and experimental testing can elucidate the critical chemical features responsible for a molecule's biological activity, guiding the optimization of existing scaffolds and the discovery of new ones. nih.govmdpi.com

Computational Chemistry Approaches in SAR Development

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid evaluation of compounds and providing deep insights into their interactions with biological targets. tandfonline.commdpi.com Techniques like ligand docking, molecular dynamics simulations, and QSAR modeling are routinely applied to understand and advance the SAR of picolinamide derivatives.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics (MD) simulations model the behavior of the ligand-receptor complex over time, providing insights into its stability and dynamic interactions. nih.govmdpi.commdpi.com

These methods have been instrumental in understanding the mechanism of action for picolinamide derivatives. For example, in the study of picolinamide fungicides targeting the cytochrome bc1 complex, docking and MD simulations were used to determine the binding mode within the Qi-site of the enzyme. acs.org The simulations revealed that substituted aromatic rings were key pharmacophoric fragments and that specific hydrogen bonds with residues like Hie201 and Ash228 were crucial for activity. acs.org

Similarly, in the design of picolinamide derivatives as VEGFR-2 inhibitors, molecular docking was used to validate that the designed compounds could adopt the correct conformation within the kinase's ATP-binding site, interacting with key residues in the hinge region. nih.gov For derivatives targeting the RNA-binding protein HuR, molecular modeling and MD simulations provided further insight into the specific interactions between the small molecule and the protein. researchgate.net

The table below summarizes findings from docking studies on various picolinamide derivatives, illustrating the key interactions that contribute to their biological activity.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Picolinamide Fungicides | Cytochrome bc1 | Hie201, Ash228 | Hydrogen Bonding | acs.org |

| Picolinamide-based Potentiators | F508del CFTR | F931 | Polar Contacts, π-π Stacking | mdpi.com |

| Picolinamide-based Inhibitors | VEGFR-2 | Cys919 (hinge region) | Hydrogen Bonding | nih.gov |

| 5,6-Dichloro-benzimidazoles | Jack bean urease | Ni ions, HIS221, HIS248 | Metal Chelation, H-Bonding | nih.gov |

This interactive table summarizes key amino acid interactions identified through molecular docking studies for different picolinamide and related dichlorinated scaffolds.

QSAR is a computational technique that develops mathematical models to correlate the chemical structures of compounds with their biological activities. nih.gov These models can then be used to predict the activity of newly designed compounds.

QSAR models have been successfully applied to series of compounds containing the picolinamide scaffold. In a study of F508del CFTR potentiators, a highly predictive QSAR model was developed with strong statistical validation (cross-validated r² = 0.74, test set r² = 0.86), providing useful information to guide the further development of new potentiators. mdpi.com

For a series of isoxazoline (B3343090) cyclopropyl-picolinamide derivatives developed as insecticides, a three-dimensional QSAR (3D-QSAR) model was established. This model guided the design of a new compound, F32, which exhibited significantly improved insecticidal activity, demonstrating the predictive power of the QSAR approach. researchgate.net In another study on dipicolinic acid derivatives, QSAR modeling identified key structural requirements for antioxidant activity, such as a low number of double bonds, a high number of hydrogen bond donors, and enhanced molecular polarity. nih.gov These studies show that QSAR is a valuable tool for refining the SAR of picolinamide-based compounds and rationally designing more potent molecules. researchgate.netmdpi.comnih.gov

Fragment-Based Drug Discovery Utilizing the Picolinamide Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that starts by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. arabjchem.org These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. arabjchem.org The picolinamide scaffold is well-suited for FBDD due to its size and versatile chemical handles.

A notable example of FBDD is the development of small-molecule inhibitors for the RNA-binding protein HuR, a target implicated in cancer and inflammation. A biophysical fragment screening campaign identified promising heterocyclic fragments, which were then used to guide the synthesis of focused analogues based on a picolinamide structure. Techniques like Saturation Transfer Difference (STD) NMR and Surface Plasmon Resonance (SPR) confirmed the interaction of these fragments with the HuR protein. This fragment-based approach was deemed a promising strategy for tackling challenging targets like RNA-binding proteins. researchgate.net

The picolinamide scaffold has also been used in co-crystal screening, a technique related to FBDD. In a study of Dihydrofolate Reductase (DHFR) inhibitors, picolinamide was used as a potential "co-former" to create new crystalline structures (co-crystals) with active pharmaceutical ingredients. This approach uses the predictable hydrogen-bonding patterns of scaffolds like picolinamide to modify the physicochemical properties of a drug. mdpi.com These examples highlight the utility of the picolinamide core as a valuable starting point and building block in fragment-based approaches to drug discovery.

Lead Optimization Strategies

Lead optimization is a crucial phase in drug discovery that focuses on refining the chemical structures of lead compounds to enhance their pharmacological properties. acs.org For picolinamide-based compounds, this process involves systematic modifications to improve potency, selectivity, and pharmacokinetic profiles. These efforts are guided by an iterative process of design, synthesis, and biological testing, which collectively inform the structure-activity relationship (SAR).

A key challenge in optimizing picolinamide derivatives is balancing the desired biological activity with other critical drug-like properties. For instance, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, a picolinamide-derived lead series underwent extensive optimization to improve potency and selectivity against off-target kinases. rsc.org This process often involves navigating complex SAR to identify modifications that confer beneficial properties without introducing liabilities, such as mutagenicity from certain metabolites. rsc.org

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying structurally novel compounds that retain the biological activity of a known active molecule by modifying the core structure. thieme-connect.com This approach is particularly valuable for generating new intellectual property, improving physicochemical properties, or overcoming liabilities associated with the original scaffold.

While specific examples of scaffold hopping originating directly from 5,6-dichloropicolinamide are not widely documented in publicly available literature, the principles can be illustrated through related structures. For instance, in the development of antibacterials targeting Clostridioides difficile, a significant breakthrough was achieved by moving from an isonicotinamide (B137802) core to a picolinamide scaffold. This constitutional isomeric change from isonicotinamide 4 to picolinamide 87 resulted in a dramatic increase in selectivity for C. difficile over other bacteria like MRSA, demonstrating a successful scaffold hop. acs.org This highlights how subtle changes in the core heterocycle can profoundly impact biological activity and selectivity. acs.org

Bioisosteric replacement is another cornerstone of lead optimization, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of enhancing a desirable property of the molecule. acs.org In the context of picolinamide derivatives, various bioisosteric replacements have been explored to fine-tune their activity.

The following table illustrates the concept of bioisosteric replacement within the picolinamide and related scaffolds, showcasing how different core structures can influence biological activity.

| Original Scaffold | Bioisosteric Replacement | Impact on Activity/Selectivity | Reference Compound(s) |

| Isonicotinamide | Picolinamide | Dramatically increased selectivity for C. difficile over MRSA (>1000-fold). | 4 vs 87 acs.org |

| 3,5-diaminopyridine | 4,6-diaminopyrimidine | Enhanced rodent brain penetration for the 3,5-diaminopyridine series in LRRK2 inhibitors. | 15 vs 16 rsc.org |

This table is generated based on findings from related picolinamide and isonicotinamide series to illustrate the principles of scaffold hopping and bioisosteric replacement.

The modification of side chains attached to a core scaffold is a fundamental tactic in medicinal chemistry to probe the SAR and optimize ligand-target interactions. For picolinamide derivatives, the substituents on the pyridine (B92270) ring and the amide functionality are key areas for modification.

In the pursuit of selective antibacterials for C. difficile, extensive SAR studies were conducted on picolinamide analogues. acs.org The substitution pattern on the phenyl ring attached to the picolinamide core was found to be critical for both potency and selectivity. For example, the introduction of an ether linkage between the pyridine core and the phenyl ring generally maintained potent activity against C. difficile. acs.org Further modifications, such as the incorporation of a carboxylate group, were shown to improve water solubility while preserving antibacterial potency. acs.org

The following table summarizes the structure-activity relationships of various picolinamide derivatives, highlighting the impact of side-chain modifications on their antibacterial activity against C. difficile.

| Compound | Modification | MIC against C. difficile (μg/mL) | Selectivity vs. MRSA (Fold) |

| 87 | 2,4-substitution on picolinamide | 0.125 | 1024 |

| 106 | Ether linkage, p-chloro substituent | 1 | >128 |

| 107 | Ether linkage, m-chloro substituent | 1 | >128 |

| 112 | Carboxylate salt | 0.25 | >512 |

| 115 | Methyl ester | 0.25 | >512 |

This data is derived from studies on a series of picolinamide antibacterials and demonstrates the effect of side-chain modifications on potency and selectivity. acs.org

These findings underscore the importance of systematic side-chain exploration. The position and nature of substituents can influence target binding, metabolic stability, and pharmacokinetic properties, ultimately determining the therapeutic potential of the compound. While direct SAR data for this compound derivatives is limited in the public domain, the principles derived from these related series provide a clear roadmap for the optimization of this class of molecules.

Following a comprehensive search of scientific literature and patent databases, there is no publicly available information detailing the biological activity and pharmacological profiles of the specific chemical compound “this compound” in relation to the enzyme targets outlined in your request.

Searches conducted using the compound name and its Chemical Abstracts Service (CAS) number (1807182-77-9) did not yield any research findings, data tables, or studies on its effects concerning:

c-Met Kinase Activity Modulation

Beta-Secretase (BACE) Inhibition

SYK, LRRK2, and MYLK Kinase Inhibition Potential

VEGFR, Ron, and Axl Kinase Inhibition

Beta-Glucocerebrosidase (GCase) Stabilization Mechanisms

Therefore, it is not possible to generate the requested article as the foundational scientific data required to address the specified outline does not exist in the public domain. The compound is listed primarily by chemical suppliers, but without any associated biological or pharmacological research data.

Biological Activity and Pharmacological Profiles of 5,6 Dichloropicolinamide

Enzyme Inhibition Studies

General Enzyme Modulatory Effects

There is no specific information available regarding the general enzyme modulatory effects of 5,6-Dichloropicolinamide.

Receptor Ligand Binding and Modulation

Information regarding the receptor ligand binding and modulation properties of this compound is not available in the current literature.

Anti-Proliferative and Cytotoxic Activities in Cellular Models

Specific studies detailing the inhibition of cancer cell growth and proliferation by this compound have not been identified.

There is no available data on the induction of apoptosis or cell cycle arrest in cellular models by this compound.

Antimicrobial Efficacy Investigations

Research investigating the antimicrobial efficacy of this compound is not present in the available scientific literature.

Cellular Signaling Pathway Modulation

The effects of this compound on cellular signaling pathways have not been documented.

MAPK Pathway Alterations

There is currently no available research that details the effects or alterations of the Mitogen-Activated Protein Kinase (MAPK) pathway upon interaction with this compound.

AKT Pathway Engagement

Scientific literature does not provide information on the engagement or influence of this compound on the Protein Kinase B (AKT) signaling pathway.

FAK Pathway Dynamics

There are no research findings available that describe the dynamics or interactions between this compound and the Focal Adhesion Kinase (FAK) pathway.

Following a comprehensive search for scientific literature and research data, there is no information available that links the chemical compound “this compound” to the therapeutic applications and disease areas specified in the requested outline. No studies or findings were identified that discuss the role of this compound in oncology (including solid tumors and hematological malignancies) or in neurodegenerative disorders (such as Alzheimer's disease, Parkinson's disease, or cognitive impairment syndromes).

Therefore, it is not possible to generate a scientifically accurate article on “this compound” that adheres to the provided structure and content requirements. The creation of such an article would require fabricating data and research findings, which cannot be done.

Therapeutic Applications and Disease Relevance

Preclinical and in Vitro Evaluation Methodologies

Cell Line-Based Assays

Cell line-based assays represent the initial step in characterizing the biological effects of a compound at the cellular level. These assays are crucial for determining cytotoxic or cytostatic potential and for understanding the temporal dynamics of the cellular response.

Dose-Response Profiling and IC50 Determination

Dose-response profiling is a fundamental technique used to quantify the relationship between the concentration of a compound and its effect on a population of cells. towardsdatascience.comresearchgate.net In these experiments, cancer cell lines are treated with a range of concentrations of the test compound. The resulting data are used to generate a dose-response curve, which typically follows a sigmoidal shape. acs.org

From this curve, the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of a compound required to inhibit a specific biological process, such as cell growth, by 50%. towardsdatascience.comgraphpad.com It is a key measure of a compound's potency; a lower IC50 value indicates greater potency. towardsdatascience.com Statistical analysis of dose-response curves is essential for determining these values in a robust manner. acs.org

Illustrative Data: IC50 Values for 5,6-Dichloropicolinamide

Below is an example of how IC50 data for this compound against various cancer cell lines would be presented. Note: This data is illustrative and not derived from actual experimental results.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 1.25 |

| A549 | Lung Carcinoma | 3.40 |

| HCT116 | Colon Carcinoma | 2.85 |

| PC-3 | Prostate Carcinoma | 5.10 |

Time-Course Studies of Cellular Response

Time-course studies are performed to understand the dynamics of a compound's effect over time. Cellular responses to chemical agents are not always immediate and can vary significantly depending on the duration of exposure. nih.govbiorxiv.org These studies involve treating cells with a fixed concentration of the compound and measuring the biological response at multiple time points (e.g., 6, 24, 48, and 72 hours). nih.gov This approach helps to determine if the compound's effect is rapid or delayed, and whether cells can adapt or recover over time. nih.govbiorxiv.org The data can reveal crucial information about the mechanism of action, such as whether the compound induces apoptosis, which is a process of programmed cell death, or affects cell cycle progression. beyondpesticides.org

Enzymatic Activity Assays for Target Engagement

To confirm that a compound interacts with its intended molecular target, enzymatic activity assays are employed. nih.gov These assays provide direct evidence of target engagement, a critical step in validating a compound's mechanism of action. acs.orgcatapult.org.ukdigitellinc.com

If the compound is designed to inhibit an enzyme, its effect on the enzyme's catalytic activity is measured directly. This can be done by monitoring the conversion of a substrate to a product. nih.gov A reduction in product formation in the presence of the compound indicates successful target engagement. Other advanced techniques, such as the Cellular Thermal Shift Assay (CETSA), can also be used. catapult.org.ukgoogle.com CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation. catapult.org.ukgoogle.com

Stability Studies (e.g., Hydrolysis and Ligand Exchange in Complex Formulations)

The chemical stability of a compound is a critical factor for its development as a therapeutic agent. 182.160.97iipseries.org Stability studies are conducted to assess how a compound degrades under various conditions. Hydrolysis, the breakdown of a compound by reaction with water, is one of the most common degradation pathways for pharmaceuticals. 182.160.97pharmaceutical-journal.comuspto.govnih.gov These studies often involve exposing the compound to solutions of varying pH (acidic, neutral, and basic) and temperatures to determine its rate of degradation.

For compounds that are part of a metal complex or a complex formulation, ligand exchange studies are also important. These investigations assess whether the active compound remains bound to its carrier or if it is displaced by other molecules in the formulation or in a physiological environment. The results of these studies are crucial for formulation development and for predicting the compound's shelf-life and behavior in vivo. 182.160.97

Membrane Permeability and Cellular Uptake Investigations

For a compound to be effective against an intracellular target, it must be able to cross the cell membrane. nih.gov Membrane permeability and cellular uptake studies are designed to quantify this ability. There are several ways for molecules to enter cells, including passive diffusion, facilitated diffusion, and active transport. nih.gov

Protein Binding Assays

The determination of the extent to which a chemical compound binds to plasma proteins is a critical component of preclinical and in vitro evaluation in drug discovery and development. The fraction of the compound that remains unbound in the plasma is generally considered to be the pharmacologically active portion, capable of interacting with its target receptors and being cleared from the body. bioivt.comenamine.netbienta.net Consequently, plasma protein binding significantly influences a compound's efficacy, distribution, metabolism, and potential for drug-drug interactions. enamine.netprotocols.io

A comprehensive search of publicly available scientific literature did not yield specific data regarding the protein binding of this compound. Therefore, this section will detail the standard methodologies employed to characterize the protein binding of a novel chemical entity.

Several established in vitro methods are utilized to determine the percentage of a compound that binds to plasma proteins. The choice of assay depends on the physicochemical properties of the compound and the specific requirements of the study. wuxiapptec.comchempartner.com The most common techniques include equilibrium dialysis, ultrafiltration, and ultracentrifugation. protocols.iowuxiapptec.combioagilytix.com

Equilibrium Dialysis

Often regarded as the "gold standard" for protein binding studies, equilibrium dialysis is a technique that separates the free and protein-bound fractions of a compound across a semipermeable membrane. bioivt.comenamine.netbienta.net In this method, a dialysis chamber is divided into two compartments by a membrane with a specific molecular weight cutoff that allows small, unbound molecules to pass through but retains larger proteins and protein-bound compounds. enamine.netthermofisher.com Plasma containing the test compound is placed in one chamber, and a buffer solution is placed in the other. The system is then allowed to reach equilibrium, at which point the concentration of the free compound is equal in both chambers. enamine.net The concentrations in both the plasma and buffer chambers are subsequently measured, typically by liquid chromatography-mass spectrometry (LC-MS), to calculate the percentage of the compound bound to plasma proteins. enamine.net The Rapid Equilibrium Dialysis (RED) device is a commonly used platform for this assay. bioivt.comenamine.netthermofisher.com

Ultrafiltration

Ultrafiltration is another widely used method that separates the unbound drug from the protein-bound drug based on molecular size. wuxiapptec.commdpi.com This technique involves placing the plasma sample containing the test compound into a device with a semipermeable ultrafiltration membrane. wuxiapptec.commdpi.com Centrifugal force is then applied to the device, which forces the protein-free fluid (the ultrafiltrate) through the membrane, while the proteins and any bound compound are retained. wuxiapptec.commdpi.com The concentration of the compound in the ultrafiltrate is considered to be the unbound concentration. wuxiapptec.com A significant limitation of this method can be the non-specific binding of the test compound to the filter membrane or the device itself, which can lead to an overestimation of protein binding. mdpi.com

Ultracentrifugation

The ultracentrifugation method separates free and protein-bound compounds by subjecting the plasma sample to extremely high centrifugal forces. wuxiapptec.comjst.go.jp This high-speed centrifugation causes the larger protein molecules and the protein-bound compound to sediment at the bottom of the tube, while the smaller, unbound compound remains in the supernatant. wuxiapptec.com The concentration of the compound in the supernatant is then measured to determine the unbound fraction. This method is particularly useful for compounds that exhibit significant non-specific binding to dialysis or ultrafiltration membranes. wuxiapptec.comchempartner.com

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful technique for studying the kinetics of molecular interactions in real-time without the need for labels. nih.govaffiniteinstruments.com In the context of protein binding, SPR can be used to measure the association (k_on) and dissociation (k_off) rates of a compound binding to a specific plasma protein, such as human serum albumin, which is immobilized on a sensor chip. nih.govillinois.edu By analyzing the binding kinetics, the equilibrium dissociation constant (K_d) can be determined, providing a measure of the binding affinity. illinois.edu This method offers deeper insights into the binding event compared to endpoint assays. nicoyalife.com

Illustrative Research Findings

As no specific experimental data for this compound are available, the following table represents a hypothetical dataset that could be generated from the protein binding assays described above for a generic test compound in plasma from different species. This is for illustrative purposes only.

| Species | Assay Method | Protein Concentration | Compound Concentration (µM) | Percent Bound (%) | Fraction Unbound (fu) |

|---|---|---|---|---|---|

| Human | Equilibrium Dialysis | Normal | 1 | 98.5 | 0.015 |

| Human | Equilibrium Dialysis | Normal | 10 | 98.2 | 0.018 |

| Rat | Equilibrium Dialysis | Normal | 1 | 95.1 | 0.049 |

| Rat | Equilibrium Dialysis | Normal | 10 | 94.8 | 0.052 |

| Dog | Ultrafiltration | Normal | 1 | 97.3 | 0.027 |

| Dog | Ultrafiltration | Normal | 10 | 96.9 | 0.031 |

| Mouse | Ultracentrifugation | Normal | 1 | 92.4 | 0.076 |

| Mouse | Ultracentrifugation | Normal | 10 | 91.9 | 0.081 |

Metabolism and Pharmacokinetic Considerations

Excretion PathwaysThe routes and extent of excretion of 5,6-Dichloropicolinamide and its potential metabolites from the body have not been documented in the provided search results.

Further research and publication of studies specifically focused on this compound are required to provide the necessary data to populate these critical areas of its pharmacokinetic profile.

Analytical and Spectroscopic Characterization of 5,6 Dichloropicolinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the arrangement of atoms within the molecule.

In the ¹H NMR spectrum of 5,6-Dichloropicolinamide, the aromatic protons on the pyridine (B92270) ring and the protons of the amide group will produce distinct signals. The pyridine ring has two protons, H-3 and H-4. Due to the electron-withdrawing effects of the two chlorine atoms, the nitrogen atom, and the carboxamide group, these aromatic protons are expected to be significantly deshielded, appearing in the downfield region of the spectrum (typically δ 7.0-9.0 ppm).

The two aromatic protons (H-3 and H-4) will appear as distinct signals, likely as doublets due to coupling to each other. The amide group (-CONH₂) has two protons which may appear as two separate broad singlets or a single broad singlet, depending on the solvent and temperature, due to restricted rotation around the C-N bond and exchange with solvent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for a standard solvent like DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-3 | 8.5 - 8.8 | Doublet (d) | ~8-9 |

| Aromatic H-4 | 8.2 - 8.5 | Doublet (d) | ~8-9 |

| Amide -NH₂ | 7.5 - 8.0 | Broad Singlet(s) | N/A |

A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show six distinct signals, corresponding to each of the unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. bhu.ac.inudel.edu Carbons bonded to electronegative atoms like chlorine and nitrogen, as well as the carbonyl carbon of the amide, will be shifted downfield.

The carbonyl carbon (C=O) of the amide group is expected to have the largest chemical shift. The four carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with those directly bonded to chlorine atoms (C-5 and C-6) showing significant downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| C-2 (Pyridine) | 148 - 152 |

| C-6 (Pyridine) | 145 - 150 |

| C-5 (Pyridine) | 135 - 140 |

| C-3 (Pyridine) | 130 - 135 |

| C-4 (Pyridine) | 125 - 130 |

To unambiguously assign the proton and carbon signals and confirm the structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals for the H-3 and H-4 protons, confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would show correlations between the H-3 signal and the C-3 signal, and between the H-4 signal and the C-4 signal. This is crucial for assigning the carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key expected correlations would include:

The amide protons showing correlation to the carbonyl carbon and C-2.

Proton H-4 showing correlations to C-2, C-5, and C-6.

Proton H-3 showing correlations to C-2, C-4, and C-5.

These 2D experiments collectively provide definitive evidence for the connectivity of the atoms within the this compound molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

ESI is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺. For this compound (Molecular Formula: C₆H₄Cl₂N₂O, Molecular Weight: 191.01 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 192.

A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic cluster of peaks. The expected pattern for the [M+H]⁺ ion would be:

m/z 192: [C₆H₅³⁵Cl₂N₂O]⁺ (M+H, highest abundance)

m/z 194: [C₆H₅³⁵Cl³⁷ClN₂O]⁺ (M+2+H, approximately 65% the intensity of the M+H peak)

m/z 196: [C₆H₅³⁷Cl₂N₂O]⁺ (M+4+H, approximately 10% the intensity of the M+H peak)

This distinctive isotopic signature is a strong indicator of the presence of two chlorine atoms in the molecule.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [C₆H₅Cl₂N₂O]⁺ is 190.9830. An HRMS measurement confirming a mass very close to this value would provide strong evidence for the assigned molecular formula.

Table 3: Summary of Predicted Mass Spectrometry Data

| Technique | Ion | Predicted m/z (Nominal) | Predicted m/z (Exact) | Expected Isotopic Pattern (Relative Intensity) |

| ESI-MS | [M+H]⁺ | 192 | N/A | 192 (100%), 194 (~65%), 196 (~10%) |

| HRMS | [M+H]⁺ | 191 | 190.9830 | Confirms elemental formula C₆H₄Cl₂N₂O |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides insights into the molecular vibrations of a compound. These vibrations are unique to the compound's structure and the functional groups present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for functional group identification.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and the substituted pyridine ring.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3400-3200 | Stretching |

| C=O (Amide I) | 1700-1650 | Stretching |

| N-H (Amide II) | 1650-1550 | Bending |

| C-N (Amide III) | 1400-1200 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C=C and C=N | 1600-1450 | Ring Stretching |

| C-Cl | 800-600 | Stretching |

This table is based on general characteristic infrared absorption frequencies for organic functional groups and does not represent experimentally determined data for this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser source. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, non-polar bonds and symmetric vibrations often show strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C-Cl bonds.

Expected Raman Shifts for this compound:

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching |

| Pyridine Ring | 1620-1570, 1050-1000 | Ring Breathing/Stretching |

| C=O (Amide) | 1700-1650 | Stretching |

| C-Cl | 800-600 | Stretching |

This table is based on typical Raman shifts for similar chemical structures and does not represent experimentally determined data for this compound.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

For a compound like this compound, a reversed-phase HPLC method would likely be employed.

Typical HPLC Parameters for Analysis:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., at 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

These are general starting conditions for HPLC analysis of a similar compound and would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but it is suitable for volatile and thermally stable compounds. The sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a column. Separation is based on the compound's boiling point and its interaction with the stationary phase.

Given the presence of the amide functional group, derivatization might be necessary to increase the volatility and thermal stability of this compound for GC analysis. Alternatively, a high-temperature GC method with a suitable column could be developed.

Typical GC Parameters for Analysis:

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a lower to a higher temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

These are general parameters and would need to be optimized for the specific analysis of this compound.

Future Research Directions for 5,6 Dichloropicolinamide

Elucidation of Comprehensive Molecular Mechanisms of Action

A fundamental aspect of developing any new chemical entity is understanding its interaction with biological systems at a molecular level. Currently, there is a significant gap in the scientific literature regarding the molecular mechanism of action of 5,6-Dichloropicolinamide. Future research should prioritize the elucidation of these mechanisms. Initial studies could involve high-throughput screening against a panel of known biological targets to identify potential interactions. Subsequent research would then need to focus on validating these initial findings through more detailed biochemical and cellular assays. Techniques such as differential proteomics and transcriptomics could provide a broader, unbiased view of the cellular pathways affected by this compound.

Broadening the Spectrum of Therapeutic Targets

The therapeutic potential of this compound remains largely unexplored. A systematic investigation into its efficacy against a wide array of therapeutic targets is a critical next step. This could involve screening the compound against various disease models, including but not limited to, cancer, inflammatory diseases, and infectious agents. The structural features of this compound, particularly the dichlorinated pyridine (B92270) ring, may confer unique binding properties that could be exploited for novel therapeutic interventions.

Combination Therapy Strategies

Investigating the potential of this compound in combination with existing therapeutic agents could reveal synergistic or additive effects. Once a primary mechanism of action and therapeutic target are identified, rational combination therapy strategies can be designed. For instance, if this compound is found to inhibit a specific cellular pathway, combining it with a drug that targets a complementary pathway could lead to enhanced efficacy and potentially overcome drug resistance. There is currently no available data on the use of this compound in combination therapies.

Investigation of Repurposing Opportunities

Drug repurposing, the identification of new uses for existing or failed compounds, offers a time and cost-effective alternative to traditional drug development. As the biological activities of this compound are elucidated, it will be crucial to assess its potential for repurposing. Computational approaches, such as in silico screening against large databases of biological targets, could be a valuable starting point for identifying potential repurposing opportunities that can then be validated experimentally.

Exploration of Catalytic Applications for this compound-Based Ligands

The picolinamide (B142947) scaffold is known to form stable complexes with various metal ions, suggesting that this compound could serve as a ligand in catalysis. The electronic properties conferred by the two chlorine atoms on the pyridine ring could modulate the catalytic activity of the corresponding metal complexes. Future research should explore the synthesis and characterization of metal complexes of this compound and evaluate their catalytic performance in a range of organic transformations, such as cross-coupling reactions or oxidation catalysis.

Addressing Potential Off-Target Activities and Selectivity Profiles

A critical aspect of the preclinical development of any compound is the assessment of its selectivity and potential off-target effects. As potential biological targets for this compound are identified, it will be imperative to conduct comprehensive selectivity profiling against related targets to understand its specificity. Furthermore, broad screening against a panel of safety-related targets (e.g., ion channels, G-protein coupled receptors) will be necessary to identify any potential off-target activities that could lead to adverse effects. This information is vital for a thorough risk-benefit assessment of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.